molecular formula C17H14O4 B14431858 2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester CAS No. 77143-61-4

2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester

Cat. No.: B14431858
CAS No.: 77143-61-4
M. Wt: 282.29 g/mol
InChI Key: KIFVTZZGWSMFOG-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester is a chemical compound with the molecular formula C17H14O4 It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester typically involves the condensation of benzofuran derivatives with appropriate acetic acid esters. One common method involves the reaction of 3-phenyl-2(3H)-benzofuranone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

77143-61-4

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 2-(2-oxo-3-phenyl-3H-1-benzofuran-5-yl)acetate

InChI

InChI=1S/C17H14O4/c1-20-15(18)10-11-7-8-14-13(9-11)16(17(19)21-14)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3

InChI Key

KIFVTZZGWSMFOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=O)C2C3=CC=CC=C3

Origin of Product

United States

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